molecular formula C7H6ClFN2O2 B13477471 2,3-Diamino-5-chloro-4-fluorobenzoic acid

2,3-Diamino-5-chloro-4-fluorobenzoic acid

Katalognummer: B13477471
Molekulargewicht: 204.58 g/mol
InChI-Schlüssel: AHXYNQIWGNBSPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diamino-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H6ClFN2O2 and a molecular weight of 204.59 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by nitration and subsequent reduction to introduce the amino groups . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the halogenation and nitration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diamino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,3-Diamino-5-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Diamino-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Diamino-4-fluorobenzoic acid
  • 2,3-Diamino-5-chlorobenzoic acid
  • 2,3-Diamino-4-chlorobenzoic acid

Uniqueness

2,3-Diamino-5-chloro-4-fluorobenzoic acid is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C7H6ClFN2O2

Molekulargewicht

204.58 g/mol

IUPAC-Name

2,3-diamino-5-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H6ClFN2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13)

InChI-Schlüssel

AHXYNQIWGNBSPP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)F)N)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.